N-[(2-chlorophenyl)methyl]-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-chlorophenyl)methyl]-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that features a thiazolo[3,2-a]pyrimidine core
Mechanism of Action
Target of Action
The primary targets of this compound, also known as N-(2-chlorobenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, are cancer cells, specifically human breast carcinoma cell line (MCF-7), human lung adenocarcinoma cell line (A549), and human cervical cancer cell line (HeLa) . These cell lines are often used in research as models for studying the mechanisms of cancer and testing potential therapeutic agents.
Mode of Action
The compound interacts with its targets by exhibiting cytotoxic activity . . This disruption can lead to cell death, thereby inhibiting the growth and proliferation of the cancer cells.
Biochemical Pathways
The compound affects the biochemical pathways involved in cell growth and proliferation . By disrupting these pathways, the compound can inhibit the growth of cancer cells and potentially lead to their death. The downstream effects of this disruption can include a reduction in tumor size and a slowing of disease progression.
Pharmacokinetics
The compound’s cytotoxic activity against various cancer cell lines suggests that it is able to reach its targets effectively
Result of Action
The result of the compound’s action is a potent cytotoxic effect on cancer cells . This can lead to a reduction in tumor size and a slowing of disease progression. In vitro studies have shown that the compound exhibits significant cytotoxic activity against various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzylamine with a thiazole derivative, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic substitution reactions can be employed to replace the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thiazolo[3,2-a]pyrimidine derivatives .
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory or anti-cancer agent.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
N-[(2-chlorophenyl)methyl]-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide: This compound is unique due to its specific substitution pattern and the presence of a thiazolo[3,2-a]pyrimidine core.
N-(2-chlorobenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.
N-(2-chlorobenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-sulfonamide: Contains a sulfonamide group, which can alter its chemical and biological properties.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both a thiazole and pyrimidine ring in its structure. This combination of features can result in distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2S/c1-9-8-22-15-18-7-11(14(21)19(9)15)13(20)17-6-10-4-2-3-5-12(10)16/h2-5,7-8H,6H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBNIMBTCCNZAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.